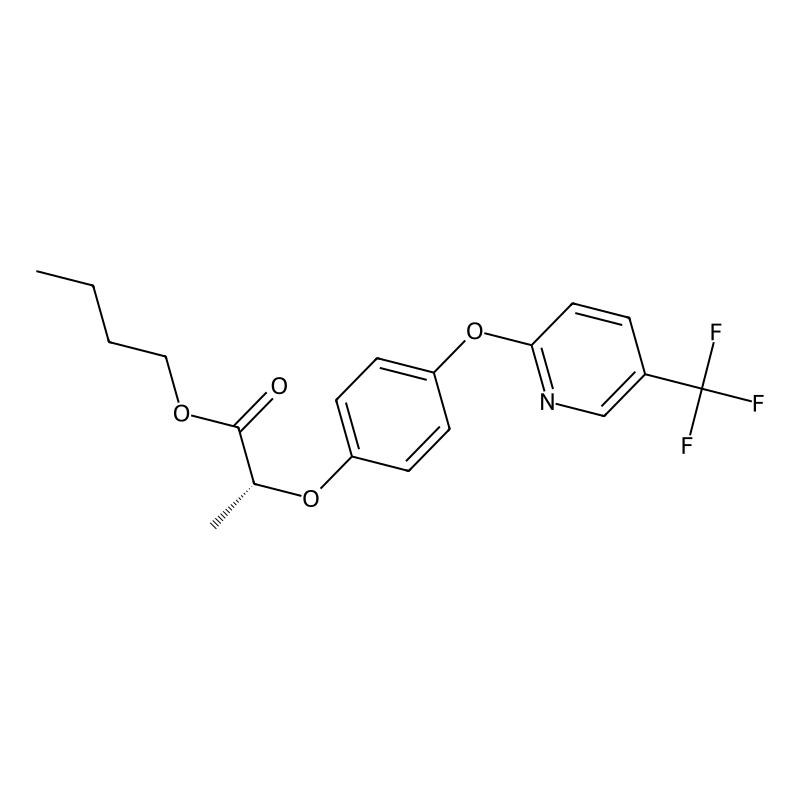

Fluazifop-P-butyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

acetyl-CoA carboxylase (ACCase) inhibition mechanism

ACCase Biochemistry & Inhibition Mechanisms

ACCase is a biotin-dependent enzyme that exists in two primary forms across species: heteromeric (multi-subunit, found in prokaryotes and plant plastids) and homomeric (multi-domain single polypeptide, found in eukaryotes and grasses) [1] [2]. The enzyme catalyzes a two-step reaction critical to fatty acid metabolism:

- Step 1 (Biotin Carboxylase): ATP-dependent carboxylation of biotin using bicarbonate [3] [2]

- Step 2 (Carboxyltransferase): Transfer of activated carboxyl group to acetyl-CoA, forming malonyl-CoA [3] [2]

In mammals, two tissue-specific isoforms exist: ACC1 (cytosolic, enriched in lipogenic tissues) produces malonyl-CoA for fatty acid synthesis, while ACC2 (mitochondrial, oxidative tissues) generates malonyl-CoA that inhibits CPT-I and regulates mitochondrial fatty acid oxidation [3]. This compartmentalization makes ACC a strategic target for modulating lipid metabolism.

The following diagram illustrates the enzymatic reaction, regulatory dynamics, and inhibition sites:

ACCase catalyzes malonyl-CoA formation, regulating fatty acid metabolism. Inhibitors target ACC1 (reducing synthesis) and ACC2 (promoting oxidation).

Experimental Protocols for ACCase Analysis

Malachite Green-Based Colorimetric Assay provides a non-radioactive method for ACCase activity measurement [4]. The principle relies on malachite green forming a colored complex with inorganic phosphate released during the ATP-dependent biotin carboxylation step of the ACCase reaction.

Key Steps:

- Enzyme Preparation: Extract ACCase from plant tissues (e.g., maize, rice, blackgrass) using optimized homogenization buffer [4]

- Reaction Setup:

- Incubate crude enzyme with assay buffer containing ATP, NaHCO₃, and acetyl-CoA

- Run controls without acetyl-CoA to determine background phosphatase activity [4]

- Color Development: Add malachite green reagent to detect inorganic phosphate release

- Quantification: Measure absorbance at 610-650 nm and calculate ACCase activity using phosphate standard curve [4]

Validation Parameters:

- Linearity: Strong correlation (R² > 0.99) between phosphate concentration and absorbance [4]

- Specificity: Signal dependent on acetyl-CoA addition, confirming ACCase-specific activity [4]

- Inhibition Validation: Dose-dependent activity reduction with known ACCase inhibitors (e.g., FOPs, DIMs) [4]

Experimental Workflow:

Workflow for colorimetric ACCase activity assay using malachite green for phosphate detection.

Therapeutic & Agricultural Applications

Pharmaceutical Applications: ACCase inhibitors show promise for treating metabolic diseases by simultaneously reducing fatty acid synthesis and stimulating fatty acid oxidation [3]. In clinical trials:

- Firsocostat (ACC inhibitor) reduced hepatic steatosis by 29% in NASH patients [5]

- Combination therapy with DGAT2 inhibitors mitigates ACC inhibitor-induced hypertriglyceridemia [5]

- IMA-1 specifically modulates ACC1 lysosomal degradation without causing significant PUFA reduction or hyperlipidemia [5]

Agricultural Herbicides: ACCase inhibitors comprise major herbicide classes: FOPs (aryloxyphenoxypropionates), DIMs (cyclohexanediones), and DENs (phenylpyrazolines) [1] [6]. These selectively inhibit plastidic homomeric ACCase in grasses, disrupting fatty acid synthesis and membrane formation [1] [6]. Novel inhibitor development continues through structure-activity relationship studies and molecular docking approaches [7] [8].

Resistance Mechanisms & Emerging Challenges

Target-Site Resistance (TSR) results from specific mutations in the ACCase CT domain that reduce herbicide binding affinity [6] [9]. Documented mutations include:

| Mutation Site | Herbicide Resistance Profile | Weed Species Documented |

|---|---|---|

| I1781L/V/T | Confers resistance to FOPs | Alopecurus myosuroides, Lolium multiflorum [4] [6] |

| W2027C/L/S | Varying cross-resistance patterns | Digitaria ciliaris, Echinochloa crus-galli [6] [9] |

| I2041N/V/T | Resistance to FOPs and DENs | Alopecurus myosuroides, Lolium multiflorum [6] |

| D2078G/E | Confers resistance to FOPs | Echinochloa crus-galli, Lolium multiflorum [6] [9] |

Computational Studies using homology modeling and molecular docking reveal that these mutations reduce herbicide binding affinity through steric hindrance and altered interaction networks [6]. Multiple mutations can have additive effects, further decreasing herbicide sensitivity [6].

Enhanced Metabolic Resistance (EMR) involves elevated herbicide detoxification through cytochrome P450 monooxygenases and glutathione S-transferases [4] [1]. This non-target-site resistance presents greater management challenges as it can confer cross-resistance to multiple herbicide classes [4].

Future Research Directions

- Novel Inhibitor Design: Structure-based drug discovery leveraging ACC crystal structures to overcome resistance [3] [7]

- Combination Therapies: Pharmaceutical approaches combining ACC inhibitors with DGAT2 inhibitors or PPARα agonists to mitigate side effects [5]

- Integrated Weed Management: Combining chemical and non-chemical strategies to delay resistance evolution [1]

- Species-Selective Targeting: Exploiting structural differences between fungal, bacterial, mammalian, and plant ACCases for selective inhibition [3]

The field of ACCase inhibition continues to evolve with ongoing research into structural biology, resistance management, and therapeutic applications. The experimental methodologies and mechanistic insights summarized here provide foundation for further innovation in both pharmaceutical and agricultural domains.

References

- 1. Emerging possibilities in the advancement of herbicides to ... [frontiersin.org]

- 2. Acetyl-CoA carboxylase [en.wikipedia.org]

- 3. Acetyl-coenzyme A carboxylases: versatile targets for drug ... [pmc.ncbi.nlm.nih.gov]

- 4. Validation of assay for measuring acetyl-coenzyme a ... [sciencedirect.com]

- 5. Acetyl Coenzyme A Carboxylase Inhibitor - an overview [sciencedirect.com]

- 6. Resistance to Acetyl Coenzyme A Carboxylase (ACCase) ... [mdpi.com]

- 7. Herbicidal Activity and Molecular Docking Study of Novel ... [frontiersin.org]

- 8. Herbicidal Activity and Molecular Docking Study of Novel ... [pubmed.ncbi.nlm.nih.gov]

- 9. Resistance patterns and molecular basis to ACCase ... [cambridge.org]

Core Concepts: Environmental Fate & Transport

The environmental fate of a contaminant describes what ultimately happens to it in the environment—whether it remains in its original form, moves to a different location, or is transformed into other substances. Transport refers to the physical movement of the contaminant within and across environmental media like soil, water, and air [1]. These interconnected processes determine a contaminant's persistence, distribution, and potential for exposure.

Key physical and chemical properties that govern these processes are summarized in the table below [1].

| Property | Definition | Influence on Environmental Fate & Behavior |

|---|---|---|

| Water Solubility | The maximum concentration that dissolves in pure water. | Highly soluble compounds tend to migrate with groundwater; insoluble compounds do not. |

| Vapor Pressure | A measure of the volatility of a chemical in its pure state. | Contaminants with high vapor pressure evaporate more readily from soils or water into the air. |

| Henry's Law Constant | The tendency for a chemical to pass from an aqueous solution to the vapor phase. | A high value indicates a greater tendency to volatilize into the air. |

| Organic Carbon Partition Coefficient (Koc) | The sorption affinity of a chemical for organic carbon in soil/sediment. | A high Koc indicates the chemical bonds tightly to soil, making it less available to leach into groundwater. |

| Octanol/Water Partition Coefficient (Kow) | How a chemical distributes itself between octanol (simulating fat) and water. | A high Kow indicates a higher potential for the contaminant to bioaccumulate in animal fat and tissues. |

| Transformation & Degradation Rates | The rate at which a contaminant is physically, chemically, or biologically transformed. | Expressed through rates like half-life; difficult to estimate precisely as they depend on site-specific conditions. |

Environmental Fate & Degradation of Microplastics

Microplastics (MPs), defined as plastic particles under 5 mm, are pervasive and persistent environmental pollutants. Their fate and degradation are areas of intense research [2].

- Sources and Distribution: MPs originate from wastewater treatment plants, industrial discharge, surface runoff, and the atmospheric transport of fibers and fragments. They accumulate in specific areas due to ocean currents and sediment characteristics, with concentrations reaching up to 2 million particles/km² in some regions [2].

- Formation Pathways: MPs are categorized by their source, which influences their properties and environmental impact.

- Primary Microplastics: These are manufactured as tiny particles. Major sources include microbeads in personal care products (e.g., facial cleansers), abrasive media, plastic pellets (nurdles) used in manufacturing, and tire wear from vehicles [2].

- Secondary Microplastics: These result from the environmental breakdown of larger plastic items like bags and bottles. The primary driver is photodegradation initiated by UV radiation, which embrittles the plastic. This is followed by mechanical fragmentation from waves, wind, and abrasion [2].

The following diagram illustrates the pathways of microplastics from their sources to their final fate in the environment.

Advanced Degradation Pathways and Analysis Methods

To combat persistent pollutants, advanced degradation technologies are being developed and optimized using sophisticated analytical and computational methods.

Supercritical Water Oxidation (SCWO)

SCWO is an efficient, clean technology for treating recalcitrant organic waste like oily sludge. In supercritical water (water above its critical temperature and pressure), organic compounds are completely oxidized into CO₂ and H₂O [3].

- Target Contaminant: Asphaltenes, which are complex, high molecular-weight polycyclic aromatic hydrocarbons (PAHs) found in oily sludge. They are the most structurally complex and difficult-to-degrade component [3].

- Experimental Protocol: ReaxFF Molecular Dynamics Simulation

- Objective: To elucidate the mechanistic roles of temperature, oxygen, and water in the asphaltene SCWO process from a free radical perspective [3].

- Methodology: A large-scale model of an island-type asphaltene molecule (~5,000 carbon atoms) is constructed and placed in a simulation box with O₂ and H₂O molecules. The system is heated to a high temperature (e.g., 2500–4500 K in the simulation, correlating to 673–773 K experimentally) to initiate reactions. The ReaxFF reactive force field, which uses bond orders to determine interactions, allows for the simulation of complex reaction pathways, including bond breaking/formation and transition states, without predefining reaction paths [3].

- Key Findings: The simulation revealed that H₂O and O₂ interact with asphaltene by generating reactive radicals (like OH•), rather than through direct participation. It successfully tracked the ring-opening process of the asphaltene and identified the formation pathways for key products like CO and CO₂ [3].

Fenton Degradation

The Fenton process (Fe²⁺/H₂O₂) is a dominant advanced oxidation process for treating recalcitrant wastewater, generating highly reactive hydroxyl radicals (•OH) that attack organic molecules [4].

- Target Contaminant: Dissolved Organic Matter (DOM), a complex mixture in wastewater and natural waters, classified into species like lipids, proteins, lignins, and tannins [4].

- Experimental Protocol: Pathway and Selectivity Analysis via UHRMS

- Objective: To determine the degradation pathways and selectivity of the Fenton reaction for different DOM species in a complex mixture [4].

- Methodology:

- Reaction Design: Fifty-five typical precursor monomers representing different DOM species were subjected to three types of Fenton reactions: individual monomer, mixed monomer, and gradient mixed monomer reactions [4].

- Analysis: The resulting Fenton-derived DOM was characterized using Ultra-High-Performance Liquid Chromatography coupled with hybrid quadrupole Orbitrap Mass Spectrometry (UHPLC-Orbitrap MS/MS). This ultra-high resolution technique provides exact molecular formulas and structural information for the complex degradation products [4].

- Pathway Tracing: Stable isotope-labeled monomers were used in conjunction with actual DOM media (e.g., Suwannee River natural organic matter) to validate the transformation pathways in environmentally relevant conditions [4].

- Key Findings: The study demonstrated that Fenton degradation exhibits selectivity and proceeds via different pathways for the eight DOM precursor species. For instance, lignins and amino sugars showed commonalities in their degradation products, as did aromatic organics and unsaturated hydrocarbons. The number of reactive sites on a molecule (e.g., vacancies on a benzene ring) directly influenced the number of degradation products formed [4].

Key Takeaways for Researchers

- Persistence is a Key Challenge: Both microplastics and certain organic additives in PPCPs demonstrate high environmental persistence, leading to continuous exposure and potential bioaccumulation [2] [5].

- Degradation is Complex and Selective: Advanced oxidation processes do not degrade all contaminants uniformly. The efficiency and pathway depend on the specific chemical structure of the contaminant, as shown in the Fenton degradation of different DOM species [4].

- Computational and Analytical Tools are Revolutionizing the Field: Methods like ReaxFF molecular dynamics and UHPLC-Orbitrap MS/MS are moving beyond black-box observations, allowing scientists to uncover detailed, atom-level degradation mechanisms and pathways for even the most complex environmental contaminants [3] [4].

References

- 1. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 2. A review on the environmental fate, toxicological risks, and ... [enveurope.springeropen.com]

- 3. Degradation pathways and product formation mechanisms ... [sciencedirect.com]

- 4. Pathways and selectivity of Fenton degradation of different ... [nature.com]

- 5. Advanced analytical methods to study the environmental ... [sciencedirect.com]

metabolism of fluazifop-P-butyl in plants and soil

Plant Metabolism of Fluazifop-P-butyl

This compound (FL) is a selective post-emergence aryloxyphenoxypropionate herbicide. Its selectivity and herbicidal activity are based on its metabolism in plants and the sensitivity of the target enzyme, acetyl-CoA carboxylase (ACCase) [1] [2].

The metabolic pathway and key enzymes involved are summarized in the diagram below:

Figure 1: Primary metabolic pathway of this compound in plants.

The table below details the sequence of metabolic reactions:

| Step | Process | Key Input/Enzyme | Resulting Metabolite & Significance |

|---|---|---|---|

| 1. Activation | Rapid hydrolysis of the parent compound [3] [2]. | Esterases present in plant tissues. | Fluazifop acid; the herbicidally active form which inhibits ACCase, disrupting fatty acid synthesis [1]. |

| 2. Conjugation | Detoxification and preparation for compartmentalization [4]. | Glutathione S-transferase (GST) enzymes, using reduced glutathione (GSH) [4]. | Glutathione-conjugated metabolites; a key mechanism for herbicide resistance in some grass weeds (e.g., goosegrass) [4]. |

| 3. Further Degradation | Breakdown of conjugated products. | Not specified in the search results. | Polar compounds including 5-trifluoromethyl-2-pyridone and 2-[4-(5-trifluoromethyl-2-pyridyloxy) phenoxy] propanol; these are non-phytotoxic and represent the final stages of detoxification [4]. |

Experimental Protocols for Studying Plant Metabolism

For researchers investigating these metabolic pathways, the following methodology from the search results can serve as a reference:

- Plant Material and Treatment: The resistant (R) and susceptible (S) biotypes of goosegrass (Eleusine indica) were cultivated and treated with this compound [4].

- Metabolite Analysis:

- Extraction: Plant tissues were harvested and extracted with a solvent like methanol [4].

- Identification & Quantification: Metabolites were identified using Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). The molecular weights of fragments (MS2 signals) were compared against metabolomics databases (e.g., Metabolite Link, MassBank) for identification [4].

- Enzyme Kinetics:

- Enzyme Preparation: Glutathione S-transferase (GST) was extracted from the plant tissues [4].

- Kinetic Assay: Enzyme activity was measured by monitoring the conjugation of glutathione (GSH) to a substrate analogue, 1-chloro-2,4-dinitrobenzene (CDNB), spectrophotometrically. Kinetic parameters (Km and Vmax) were determined to compare the affinity and activity of GST between R and S biotypes [4].

Soil Degradation and Environmental Impact

This compound degrades relatively quickly in the soil environment, but its application can have measurable effects on soil microbial communities.

Figure 2: Generalized degradation pathway of this compound in soil.

Key findings on its environmental fate and impact are summarized below:

| Parameter | Findings | Key Evidence |

|---|---|---|

| Persistence & Breakdown | Low persistence. Rapidly hydrolyzed to fluazifop acid in moist soils, which is also of low persistence [3]. | Half-life in moist soils is less than 1 week. The acid form has a half-life of two to five weeks [1]. |

| Mobility | Low mobility in soil; low risk of groundwater contamination [3]. | Soil adsorption coefficient (Koc) indicates moderate to low affinity for soil particles [3]. |

| Impact on Soil Microbes | Affects structure and richness of soil bacterial communities [1]. | T-RFLP analysis showed reduced bacterial richness and altered community structure, particularly in the rhizosphere. Key enzyme activities (acid phosphatase, urease) were also significantly reduced [1]. |

Experimental Protocols for Studying Soil Impact

To assess the impact of this compound on soil ecosystems, the following experimental approach can be employed:

- Experimental Design: A short-term microcosm study (e.g., 10 weeks) can be conducted using soil with no recent history of FL application. Treatments include the herbicide applied at the commonly used field rate (1x) and a ten-fold rate (10x), compared to an untreated control [1].

- Soil Enzyme Activity Assays: As indicators of soil microbial function and health, the following activities can be measured [1]:

- Acid phosphatase: Involved in phosphorus cycling.

- Urease: Involved in nitrogen cycling.

- Fluorescein diacetate hydrolase (FDA): A broad measure of overall microbial activity.

- Analysis of Bacterial Community Structure:

- DNA Extraction and Profiling: Community DNA is extracted from soil samples (both bulk and rhizosphere).

- T-RFLP (Terminal Restriction Fragment Length Polymorphism): This molecular fingerprinting technique is used to detect changes in the structure and diversity of the bacterial community in response to herbicide treatment [1].

Key Research Gaps and Future Directions

The search results highlight several areas where further research is needed:

- There is a need for more well-replicated, long-term field studies to understand the full ecological consequences of herbicide use, as in-vitro results may not fully reflect dynamics in complex agroecosystems [5].

- The impact of herbicides on critical soil symbionts like Arbuscular Mycorrhizal Fungi (AMF) is not fully understood and presents a unique challenge for risk assessment due to their obligate symbiotic nature [6].

References

- 1. This compound (herbicide) affects richness and structure ... [sciencedirect.com]

- 2. Effect of this compound treatment on pigments and ... [sciencedirect.com]

- 3. This compound - EXTOXNET PIP [extoxnet.orst.edu]

- 4. Metabolism of this compound in Resistant Goosegrass ... [cambridge.org]

- 5. Herbicides Have Minimal and Variable Effects on the Structure ... [pmc.ncbi.nlm.nih.gov]

- 6. Arbuscular Mycorrhizal Fungi and the Need for a Meaningful ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Toxicological Profiling and Mammalian Toxicity Assessment

Introduction to Modern Toxicology and Mammalian Toxicity

Toxicological profiling represents a systematic approach to identifying and characterizing the potential adverse effects of chemical substances on living organisms. For drug development professionals, comprehensive toxicity assessment is critical for determining compound safety, establishing dosing parameters, and fulfilling regulatory requirements. Modern toxicology has evolved significantly from traditional animal-centric approaches to incorporate advanced methodologies that align with the 3Rs principles: Replacement, Reduction, and Refinement of animal use in experimentation. These principles, first defined by Russell and Burch in 1959, provide a strategic framework for minimizing animal use while maintaining scientific rigor [1].

The regulatory landscape has increasingly embraced these evolving approaches, with directives such as the European Council Directive 86/609/EEC explicitly stating that "An experiment shall not be performed if another scientifically satisfactory method of obtaining the result sought, not entailing the use of an animal, is reasonably and practicably available" [1]. This shift has been institutionalized through the establishment of organizations like the European Centre for the Validation of Alternative Methods (ECVAM) in 1991, which coordinates the scientific validation and regulatory acceptance of alternative methods [1]. Today, toxicological profiling integrates both traditional mammalian toxicity studies and innovative approaches to provide a comprehensive safety assessment of compounds throughout the development pipeline.

Alternative Methods in Toxicology

The 3Rs Framework and Methodological Categories

The 3Rs principles form the ethical and practical foundation for modern toxicology. Replacement refers to the substitution of conscious living vertebrates with non-sentient alternatives; Reduction involves decreasing the number of animals required to obtain information of given precision; and Refinement entails modifying procedures to minimize pain and distress [1]. These principles are not mutually exclusive—a single alternative method can address multiple Rs simultaneously. For instance, an in vitro test might serve as a partial replacement for an animal test while also reducing the number of animals needed in a testing strategy and refining procedures by eliminating potentially painful exposures [1].

Advanced alternative methods fall into three primary categories:

In vitro systems: These include primary cultures, finite lifespan cell lines, continuous cell lines, and reconstructed 3D tissues that mimic organ-specific environments. These systems offer controlled conditions and high standardization while allowing the use of human cells, including transgenic cells carrying human genes [1].

In silico approaches: Computational methods including quantitative structure-activity relationship (QSAR) models, computer simulations, and mathematical modeling that predict toxicity based on chemical structure and known properties [1].

Ex vivo methods: Isolated animal tissues and organs that maintain some physiological relevance while eliminating systemic effects [1].

Advantages and Limitations of Alternative Methods

Table 1: Advantages and Limitations of Alternative Toxicological Methods

| Method Category | Key Advantages | Significant Limitations |

|---|---|---|

| In Vitro Systems | Controlled conditions; High standardization; Small test material requirements; Human cell applicability; Reduced animal use [1] | Cannot test organ interactions; Limited chronic effect assessment; No pharmacokinetic data; Technical constraints (solubility, plastic reactivity) [1] |

| In Silico Approaches | Rapid and inexpensive; No animal use; Predictive capability before compound synthesis; High-throughput screening [1] [2] | Model validation challenges; Limited by training data quality; Difficulties with novel compound classes; Regulatory acceptance hurdles [2] |

| Ex Vivo Methods | Preservation of tissue architecture; More physiologically relevant than cell cultures; Reduced animal use [1] | Limited viability duration; Donor variability; Technical complexity; Still requires animal sources [1] |

Validation and Regulatory Acceptance of Alternative Methods

Validation Criteria and Processes

The validation process ensures that alternative methods developed in academic or industrial settings are scientifically valid and ultimately acceptable to regulatory authorities for classification, labeling, product approval, or safety testing. Validation establishes both the reliability (reproducibility of results within and among laboratories over time) and relevance (meaningful relationship between the test and biological effects in the target species) of alternative methods [1]. This rigorous process is essential for methods intended to support regulatory decisions under frameworks such as REACH and the Cosmetic Directive [1].

The validation process follows standardized procedures developed through international collaboration between organizations including the Organisation for Economic Co-operation and Development (OECD), ECVAM, and the Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM) [1]. A typical prospective validation study comprises multiple stages: test development, protocol refinement through pre-validation, formal validation trials using blinded chemicals, data analysis, and peer review by scientific committees such as the ECVAM Scientific Advisory Committee (ESAC) [1].

Key Validation Parameters

Table 2: Essential Statistical Parameters for Method Validation

| Parameter | Definition | Regulatory Significance |

|---|---|---|

| Sensitivity | Percentage of positive chemicals correctly identified | Ensures true toxicants are detected; high sensitivity minimizes false negatives [1] |

| Specificity | Percentage of negative chemicals correctly identified | Ensures non-toxicants are correctly classified; high specificity minimizes false positives [1] |

| Predictivity | Percentage of predictions for a particular classification that were correct | Measures overall correctness for specific classifications [1] |

| Accuracy | Overall percentage of correct classifications | Comprehensive performance indicator [1] |

| Within-Laboratory Reproducibility | Concordance between independent runs in a single laboratory | Assesses method consistency under controlled conditions [1] |

| Between-Laboratory Reproducibility | Concordance of classifications between different laboratories | Determines transferability and robustness across sites [1] |

Validation Process Flow: Sequential stages from test development to regulatory acceptance

Traditional Mammalian Toxicity Testing

Sources of Variability in Traditional Studies

Despite the growth of alternative methods, traditional mammalian toxicity studies remain important for understanding systemic effects and complex biological interactions. However, these studies exhibit both experimental and biological variability that must be considered when interpreting results. Experimental variability arises from differences in animal handlers, supply chain changes in feed, vivarium conditions (air and water filtration), and seasonal variations [3]. Biological variability stems from genetic and epigenetic differences between species and individuals, sex, developmental stage, health status, and previous or concurrent exposures [3].

Standardized testing protocols from organizations like OECD, EPA, and FDA have been developed to control known sources of variability through specifications regarding environmental control (temperature, humidity, light cycles), diet, dose selection, and routes of administration [3]. Good Laboratory Practice (GLP) guidelines further standardize data management, reporting, and experimental design, including sample sizes for dose groups. However, complete standardization is impossible, and some controlled variability may actually enhance generalizability and reproducibility of results [3].

Key Elements of Study Design

Table 3: Core Components of Mammalian Toxicity Study Design

| Study Element | Design Considerations | Impact on Data Quality |

|---|---|---|

| Species/Strain Selection | Relevance to human physiology; Metabolic similarities; Historical data availability; Practical considerations (size, lifespan) [3] | Influences translational relevance; Affects inter-species extrapolation confidence |

| Dose Selection | Range-finding studies; Maximum tolerated dose; Human exposure relevance; Dose spacing [3] | Critical for identifying dose-response relationships; Prevents overwhelming/insufficient toxicity signals |

| Group Size | Statistical power requirements; Expected variability; Ethical considerations; Regulatory guidelines [3] | Affects ability to detect significant effects; Influences confidence in negative findings |

| Study Duration | Acute, subacute, subchronic, or chronic; Compatible with intended human exposure [3] | Determines detection of cumulative effects or delayed toxicity |

| Endpoint Selection | Clinical observations; Clinical pathology; Histopathology; Functional assessments [4] | Comprehensive toxicity profiling requires multiple endpoint types |

Computational and Database Approaches

Emerging Computational Toxicology Methods

The rapid advancement of computational power and machine learning algorithms has transformed toxicological profiling, enabling toxicity prediction before compound synthesis. Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between chemical structures and biological activity, while more complex machine learning approaches can identify patterns in large, multidimensional datasets [2]. These methods are particularly valuable for early screening of compound libraries, prioritizing candidates for further development, and identifying structural features associated with toxicity.

The TOXRIC database represents a comprehensive resource that aggregates toxicological data, standardized attribute data, practical benchmarks, and molecular representation visualizations. It contains 113,372 compounds, 13 toxicity categories, and 1,474 toxicity endpoints covering both in vivo and in vitro measurements [2]. The database incorporates diverse feature types including structural, target, transcriptome, and metabolic data, providing ML-ready datasets that facilitate model development and validation [2].

Signal Transduction Pathway Analysis in Disease Modeling

Advanced techniques like Simultaneous Transcriptome-based Activity Profiling of Signal Transduction Pathway (STAP-STP) technology enable quantitative measurement of clinically relevant STP activity in cell and tissue samples. This approach uses Bayesian modeling-based computational models to infer STP activity scores from expression levels of defined sets of target genes [5]. Such methods allow direct comparison of pathway activities between disease states (like sepsis) and laboratory models, providing insights for drug development and model refinement [5].

Immune Signaling Pathways: Key signal transduction pathways in inflammatory response models

Integration of Approaches and Conclusion

Framework for Integrating Traditional and Novel Approaches

A modern toxicological profile requires strategic integration of traditional mammalian studies with NAMs and computational approaches. This integrated framework should be designed to maximize information while optimizing resource use and adhering to ethical principles. A weight-of-evidence approach that considers results from multiple systems and methodologies provides the most robust safety assessment [1] [3].

The tiered testing strategy begins with in silico predictions and high-throughput in vitro screening to identify potential hazards and inform chemical selection or design. Promising candidates then progress to more complex 3D tissue models and targeted in vitro assays that assess specific endpoints. Traditional mammalian studies are reserved for later stages, focusing on compounds with the highest development potential and using designs refined by earlier non-animal data [1]. This approach exemplifies the 3Rs by ensuring animal studies are only conducted when necessary and are designed to maximize information gain.

Illustrative Case Study: 6'-Sialyllactose Sodium Salt

A recent toxicological evaluation of 6'-Sialyllactose (6'-SL) sodium salt produced by a novel method demonstrates the comprehensive assessment approach. The evaluation included genetic toxicity tests (bacterial reverse mutation assay, in vitro mammalian chromosome aberration test, and in vivo micronucleus test in mice), plus acute and 26-week repeated dose oral toxicity studies in rats [4]. All studies followed Good Laboratory Practice and relevant guidelines from the Korean Ministry of Food and Drug Safety [4].

The substance showed no evidence of genotoxicity across all assays and was not acutely toxic to rats at doses up to 6000 mg/kg body weight. The no observed adverse effect level (NOAEL) in the 26-week study was 6000 mg/kg bw/day, the highest dose tested, demonstrating a robust safety profile [4]. This case illustrates how traditional study designs remain valuable for comprehensive safety assessment while benefiting from prior knowledge gained through alternative methods.

Future Directions in Toxicological Assessment

The field of toxicology continues to evolve toward more human-relevant systems and predictive approaches. Technologies such as organ-on-a-chip systems, stem cell-derived models, and high-content screening methods are enhancing our ability to model human physiology and predict adverse outcomes. The increasing integration of computational toxicology and big data analytics allows for more sophisticated pattern recognition and model building [2].

Future frameworks will likely incorporate adverse outcome pathways (AOPs) that organize knowledge about measurable key events leading to adverse effects, facilitating the use of NAMs for regulatory decision-making [3]. As these approaches mature, toxicological profiling will become increasingly precise, human-relevant, and efficient—accelerating the development of safe compounds while further reducing reliance on traditional animal studies.

References

- 1. Alternative methods in toxicology: pre-validated and ... [pmc.ncbi.nlm.nih.gov]

- 2. TOXRIC: a comprehensive database of toxicological data and ... [pmc.ncbi.nlm.nih.gov]

- 3. 3 Variability | Building Confidence in New Evidence ... [nap.nationalacademies.org]

- 4. Sialyllactose sodium salt produced by a novel method [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison Between Signal Transduction Pathway Activity ... [pmc.ncbi.nlm.nih.gov]

HPLC analytical method for fluazifop-P residue quantification

Analytical Method for Fluazifop-P Residue Quantification

The enforcement residue definition for fluazifop-P in plant products is defined as the sum of all constituent isomers of fluazifop, its esters, and its conjugates, expressed as fluazifop [1] [2]. The most sensitive and common analytical method for its determination at the required low levels is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

The following workflow diagram outlines the complete analytical procedure, from sample preparation to final analysis:

Detailed Experimental Protocols

Sample Preparation (Modified QuEChERS)

This protocol is optimized for honey but can be adapted for other matrices like tomatoes and carrots [3] [1].

- Weighing and Hydration: Accurately weigh 5.0 g ± 0.1 g of honey into a 50 mL polypropylene tube. Add 10.0 mL of ultrapure water and agitate the mixture at 1750 rpm for 2 minutes to ensure complete dissolution and homogenization [3].

- Solvent Extraction: Add 10.0 mL of a pre-mixed solvent solution of acetonitrile and ethyl acetate (70:30, v/v). Agitate the tube vigorously at 1750 rpm for 2 minutes [3].

- Salting-Out: To the mixture, add a salt packet containing 4.0 g of anhydrous magnesium sulfate (MgSO₄), 1.0 g of sodium chloride (NaCl), 1.0 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. Immediately agitate at 1750 rpm for 2 minutes to prevent clumping, and then centrifuge at approximately 4000 rpm for 5 minutes to achieve phase separation [3].

- Clean-up (Dispersive-SPE): Transfer the entire organic supernatant (about 6 mL) to a 15 mL tube containing a mixture of 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent. Agitate for 1 minute and centrifuge at 3600 rpm for 5 minutes [3].

- Concentration: Transfer 4.0 mL of the clean extract into two separate glass tubes. Evaporate to complete dryness under a gentle stream of nitrogen in a water bath maintained at 45°C [3].

- Reconstitution:

- For LC-MS/MS Analysis: Reconstitute the dried residue with 200 µL of a mixture of methanol and water (1:1, v/v), where both solvents contain 5 mM ammonium formate and 0.01% formic acid. Vortex for 1 minute after 30 minutes of reconstitution time [3].

- For GC-MS/MS Analysis: Reconstitute the dried residue with 200 µL of acetonitrile:ethyl acetate (7:3, v/v) containing 6 µL of an analyte protectant solution (e.g., 10 mg/mL gluconolactone and 5 mg/mL D-sorbitol in acetonitrile:water) [3].

Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This is the preferred and most sensitive method for fluazifop-P quantification [3] [1].

- Liquid Chromatography Conditions:

- Column: Zorbax SB-C18 Rapid Resolution HT (4.6 × 150 mm, 1.8 µm) or equivalent.

- Column Temperature: 40°C.

- Mobile Phase: Phase A: Water with 5 mM ammonium formate and 0.01% formic acid; Phase B: Methanol with 5 mM ammonium formate and 0.01% formic acid.

- Gradient Program: | Time (min) | % Phase B | | :--- | :--- | | 0.0 | 90% | | 2.0 | 50% | | 20.0 | 100% | | 25.0 | 100% (Post-run) |

- Flow Rate: 0.6 mL/min.

- Injection Volume: 5 µL [3].

- Mass Spectrometry Conditions:

- Ionization: Electrospray Ionization (ESI), positive and/or negative mode.

- Source Parameters:

- Gas Temperature: 120°C

- Gas Flow: 15 L/min

- Nebulizer: 45 psi

- Sheath Gas Heater: 300°C

- Sheath Gas Flow: 12 L/min

- Capillary Voltage: 3500 V (positive and negative) [3].

Quantitative Data and Validation

Method validation is critical to demonstrate that the analytical procedure is suitable for its intended purpose. The following tables summarize key validation parameters and regulatory thresholds.

Table 1: Analytical Method Sensitivity for Pesticides in Honey This data is based on a validated multi-residue method for 168 pesticides [3].

| Analysis Technique | Number of Analytes | Limit of Detection (LOD) Range (mg/kg) | Limit of Quantification (LOQ) Range (mg/kg) |

|---|---|---|---|

| LC-MS/MS | 127 | 0.0001 – 0.0004 | 0.0002 – 0.0008 |

| GC-MS/MS | 41 | 0.001 – 0.004 | 0.002 – 0.008 |

Table 2: MRLs and Method Performance for Fluazifop-P in Selected Crops Data from European Food Safety Authority (EFSA) Reasoned Opinions [1] [2].

| Commodity | Existing EU MRL (mg/kg) | Proposed/Validated LOQ (mg/kg) | Enforcement Residue Definition |

|---|---|---|---|

| Tomato | 0.01* | 0.01 | Sum of all constituent isomers of fluazifop, its esters, and its conjugates, expressed as fluazifop [1] |

| Carrot | 0.3 | 0.01 | Sum of all constituent isomers of fluazifop, its esters, and its conjugates, expressed as fluazifop [2] |

| Courgette | 0.01* | 0.01 | Sum of all constituent isomers of fluazifop, its esters, and its conjugates, expressed as fluazifop [2] |

\The MRL is set at the Limit of Quantification (LOQ)*

Important Considerations for Method Implementation

- Toxicological Reference Values: When performing a consumer risk assessment, the established toxicological reference values for fluazifop-P are an Acceptable Daily Intake (ADI) of 0.01 mg/kg body weight per day and an Acute Reference Dose (ARfD) of 0.017 mg/kg body weight [1] [2].

- Scope of the Protocol: The QuEChERS and LC-MS/MS protocol detailed here is highly effective but was validated in the context of a multi-residue method for honey [3]. For specific crops like tomatoes and carrots, the method is noted as "adequate" or "sufficiently validated," but some sample preparation steps may require matrix-specific optimization [1] [2].

- Analyte Coverage: Ensure your MS/MS method is tuned to detect not only the parent fluazifop-P acid but also its esters (like fluazifop-P-butyl) and conjugates to comply with the enforcement residue definition [1].

I hope these detailed application notes and protocols are helpful for your research and analytical development. Should you require further clarification on any of the steps or need information on a specific matrix, please feel free to ask.

References

Comprehensive Protocol for Post-Emergence Grass Weed Control: Application Notes and Experimental Guidelines

Introduction and Core Principles

Post-emergence herbicides are a critical component of integrated weed management systems in row crops. Their efficacy is profoundly influenced by application timing, which is directly linked to weed seedling size. The fundamental principle for researchers and practitioners is to target weeds when they are small, ideally before they exceed 4 inches in height. [1] As weeds grow larger, their ability to survive herbicide application increases due to factors such as more growing points, thicker cuticles, and reduced herbicide translocation. [1] Furthermore, rapidly growing weeds like waterhemp can grow up to one inch per day under favorable conditions, creating a very narrow window for optimal control. [1] This document details the experimental protocols and data-driven guidelines for determining the precise application timing for post-emergence grass weed control.

Quantitative Timing and Sizing Data

A synthesis of research data provides clear quantitative thresholds for application timing. The following table summarizes key size and timing parameters for major grass weed species.

Table 1: Optimal Post-Emergence Application Windows for Key Grass Weeds

| Weed Species | Maximum Target Height (inches) | Key Emergence Period | Growth Notes |

|---|---|---|---|

| Giant Foxtail (Setaria faberi) | 3-4 [1] | Early-season peak [2] | Common summer annual; early control is critical. |

| Large Crabgrass (Digitaria sanguinalis) | 3-4 [1] | Early-season peak [2] | Rapid growth in warm, moist conditions. |

| Smooth Crabgrass (Digitaria ischaemum) | 3-4 [1] | Early-season peak [2] | Similar management to large crabgrass. |

| Barnyardgrass (Echinochloa crus-galli) | 3-4 [1] | Early- to mid-season peak [2] | Can exhibit a delayed emergence peak compared to other summer annuals. |

| Waterhemp (Amaranthus tuberculatus) | 3-4 [1] [3] | Protracted emergence [2] | Can germinate into August; grows ~1 inch/day. [1] |

Experimental Protocols for Timing Determination

To standardize research and validation, the following experimental protocols are recommended.

Protocol A: Field Scouting and Growth Stage Monitoring

This protocol establishes a methodology for determining the optimal application window through direct field observation.

- Objective: To empirically determine the density and growth stage of weed populations for timing post-emergence applications.

- Materials: Field plots, quadrat (e.g., 1m²), ruler or standardized height stick, data recording equipment.

- Methodology:

- Scouting Schedule: Initiate scouting immediately after crop emergence. Conduct counts at least weekly, as weed emergence can be rapid. [1]

- Sampling: Use a randomized quadrat sampling technique across the field. Record the number and species of weeds present.

- Growth Staging: Measure the height of the dominant weed species in each quadrat. Record the average and maximum heights observed.

- Action Threshold: The application trigger is when the target weed species reach an average height of 2-3 inches, ensuring the application occurs before they exceed the 4-inch threshold. [1] [4]

- Data Analysis: Plot weed density and height over time. The application window is identified as the period when the curve of weed height intersects the 2-3 inch threshold.

Protocol B: Modeling Emergence Using the Differential Gompertz Function

For a more predictive approach, modeling emergence patterns can optimize timing.

- Objective: To use the differential form of a sigmoidal function (e.g., Gompertz) to predict the peak emergence rate and time control measures. [5]

- Materials: Historical or in-season weed emergence count data, soil temperature and moisture data, computational software for non-linear regression.

- Methodology: [5]

- Data Collection: Perform weekly counts of emerged weeds per unit area (e.g., per m²).

- Thermal Time Calculation: Calculate cumulative growing degree days (GDD) or hydrothermal time from a predetermined start date (e.g., one week before first emergence).

- Model Fitting: Fit the differential form of the Gompertz function to the relationship between emergence rate and cumulative emergence. The differential form is expressed as:

dE/dt = μm * A * e^(-μm * t), wheredE/dtis the emergence speed,μmis a constant related to the emergence rate, andtis thermal or hydrothermal time. - Timing Decision: The model identifies when the emergence rate (

dE/dt) begins to decrease. The optimal timing for a post-emergence control measure is when this derivative falls below a set threshold, which should be based on the economic threshold of the species.

- Validation: This methodology has shown a correlation of 0.99 between predicted and observed emergence in 39 data sets. [5]

The workflow for determining application timing, integrating both field scouting and modeling approaches, is visualized below.

Critical Application Factors and Environmental Conditions

Successful application is not solely dependent on timing relative to weed size. Environmental conditions before, during, and after application play a decisive role. A large-scale analysis of over 10,000 herbicide evaluation trials found that the probability of achieving ≥85% control deteriorates when the average temperature in the first 10 days after application is outside the 19-25°C range. [6] Furthermore, dry conditions before application can reduce efficacy by increasing cuticular wax thickness and reducing herbicide uptake. [6]

Table 2: Environmental Impact on Post-Emergence Herbicide Efficacy

| Factor | Optimal Condition | Effect on Herbicide Efficacy | Experimental Consideration |

|---|---|---|---|

| Temperature | 19-25°C (first 10 DAA) [6] | Controls outside this range reduce probability of success. | Monitor air and soil temperature; avoid applications during heat waves. |

| Drought Stress | Avoid application on drought-stressed weeds. [1] | Reduced plant growth and herbicide uptake; thicker cuticle. [6] | In dry conditions, consider adjuvants to improve penetration. [4] |

| Rainfastness | 4-6 hours of dry weather post-application. [1] | Rainfall within this window can wash off herbicide before absorption. | Check specific herbicide labels for required rain-free periods. |

| Time of Day | Avoid temperature inversions (often at sunrise/sunset). [1] | Inversions trap spray droplets, increasing off-target drift risk. | Apply when wind speed is between 5-10 mph for good droplet dispersal. [1] |

| Weed Moisture Status | Weeds actively growing. | Optimal translocation and metabolic activity. | Avoid spraying when plants are wilted (e.g., mid-day heat). |

Herbicide Selection and Programmatic Approach

Choosing the right herbicide and using it within a integrated program is essential for long-term success and resistance management.

- Systemic vs. Contact Herbicides: Researchers must select herbicides based on their mode of action. Systemic herbicides (e.g., glyphosate, 2,4-D) are absorbed and translocated, making them effective against perennials but slower-acting. Contact herbicides (e.g., glufosinate, fomesafen) destroy tissue on contact, providing quicker burndown but requiring thorough coverage and being less effective on large perennials. [1]

- Multiple Modes of Action (MoA): To broaden the spectrum of control and mitigate herbicide resistance, applications should include multiple effective MoAs. [1] [4] For example, a program using glufosinate (MoA Group 10) followed by a mix of 2,4-D (MoA Group 4) and glyphosate (MoA Group 9) has been shown to provide superior control of tough weeds like common lambsquarters. [7]

- Sequencing and Residual Herbicides: A single post-emergence application is often insufficient. Research in Enlist E3 soybeans demonstrates that an early post-emergence application (at the V1 crop stage) followed by a mid-post application is significantly more effective than a single, later application. [7] Furthermore, tank-mixing a residual herbicide with the post-emergence application can suppress later-emerging flushes of weeds, such as waterhemp that germinates into August. [1]

The following diagram illustrates the integrated workflow of a successful multi-tactic post-emergence program.

Conclusion

The efficacy of post-emergence grass weed control is inextricably linked to precise application timing. The protocols and data presented herein provide researchers with a framework to base control measures on quantitative size thresholds (<4 inches) and predictive emergence modeling. Success is further dependent on optimizing for environmental conditions, particularly temperature and moisture, and integrating post-emergence applications within a broader program that includes pre-emergence residuals and multiple modes of action. Adherence to these detailed application notes will enhance control consistency, protect crop yields, and delay the development of herbicide resistance.

References

- 1. Best practices for postemergence weed control [blog-crop-news.extension.umn.edu]

- 2. A Case Study of Problematic Weeds in Northeast USA [frontiersin.org]

- 3. Optimal Timing for Post-Emergence Herbicides in Corn ... [agweb.com]

- 4. Successful post-emergence herbicide applications and ... [chsagronomy.com]

- 5. A New Approach for Timing Post-Emergence Weed Control ... [mdpi.com]

- 6. Searching for consistent postemergence weed control in ... [cambridge.org]

- 7. Two Passes, One Win: How Herbicide Sequence & Timing ... [growiwm.org]

surfactant requirements for fluazifop-P-butyl efficacy

Surfactant Requirements and Application Protocols

The table below summarizes the key adjuvant recommendations for fluazifop-P-butyl from various research and label sources:

| Source / Context | Recommended Adjuvant | Specification / Concentration | Primary Function / Note |

|---|---|---|---|

| Turfgrass Renovation (Field Study) [1] | Nonionic Surfactant | 0.25% (v/v) | Standard requirement for tank mixes with this compound. |

| Ornamental Weeds (Extension Guide) [2] | Nonionic Surfactant | 0.25% by volume | Required for optimum results; ensures thorough coverage. |

| General Herbicide Guide [3] | Nonionic Surfactant (NIS) | As per label | A standard, all-purpose recommendation for this compound. |

| University Herbicide Reference [4] | Oil Adjuvant or Nonionic Surfactant | As per label | Required for maximum efficacy. |

Supporting Experimental Data and Context

The requirement for surfactants is consistently highlighted across experimental studies and product labels to ensure maximum herbicide efficacy:

- Critical Role of Adjuvants: Surfactants enhance herbicide performance by reducing the surface tension of spray droplets, improving spreading and sticking on the leaf surface, and increasing the penetration of the active ingredient through the waxy leaf cuticle [3]. This leads to better absorption and uptake.

- Experimental Confirmation: In a field study on hybrid bermudagrass control, a tank mix of glyphosate and this compound that included a nonionic surfactant at 0.25% (v/v) provided 99% control when applied sequentially three times [1].

- Application Conditions: For best results, apply this compound when target grasses are actively growing and not under stress from drought, low temperatures, or high humidity [4]. Thorough coverage is essential, but spraying to the point of runoff should be avoided [2].

Detailed Application Protocol for Experimental Use

The following workflow outlines a general application protocol derived from experimental studies. Specific conditions (e.g., grass species, growth stage) should be optimized based on research objectives.

Key Considerations for Researchers

- Surfactant Specificity: The consistent specification is for a non-ionic surfactant; anionic, organosilicone, or oil-based surfactants should not be assumed to be equivalent unless specified by a particular experimental protocol [2] [3].

- Ammonium Sulfate (AMS) as an Additive: While not a surfactant, AMS is noted in some studies for its role in enhancing herbicide efficacy, particularly in hard water by preventing the tie-up of active ingredients and potentially improving absorption [1] [3]. Its use can be considered in conjunction with a non-ionic surfactant where appropriate.

- Herbicide Tank Mixes: Research indicates that this compound is often used in combination with other herbicides, such as glyphosate. In these cases, adjuvant requirements must be checked for all components in the mixture [1].

References

- 1. Hybrid Bermudagrass Control with Glyphosate and Fluazifop [web.archive.org]

- 2. Fusilade II ( fluazifop - P - butyl ) | NC State Extension Publications [content.ces.ncsu.edu]

- 3. 101: Understanding the Extras in Your Tank Mix | FBN Surfactants [fbn.com]

- 4. Fusilade DX / fluazifop - p - butyl | CALS [cals.cornell.edu]

Comprehensive Guide to Residue Trial Design for Establishing Maximum Residue Limits (MRLs)

Introduction and Fundamental Principles

Maximum Residue Limits (MRLs) are the highest levels of pesticide residues legally tolerated in or on food or feed when pesticides are applied correctly following Good Agricultural Practice (GAP). MRLs are set based on comprehensive residue data to ensure consumer safety and are used for enforcement purposes to monitor chemical misuse. The establishment of MRLs relies on supervised residue trials that must predict the highest residues likely to occur under representative conditions of normal farming practice [1].

The core objective of crop residue trials is to establish, in accordance with good agricultural practice, the likely residue levels in crops at the time of harvest or grazing. These trials determine the rate of residue decline and provide the necessary data to establish a new MRL or amend an existing one. Furthermore, this data supports the proposal of a withholding period that is compatible with good agricultural practice, ensuring that residues do not exceed safe levels at the time of consumption [1].

Residue Trial Design and Site Selection

The design of residue trials must encompass a range of agricultural and climatic conditions to accurately capture the variation in residue levels. Key factors influencing residue magnitude include growth dilution, the ratio of crop surface to mass, product volatility, and the degree of absorption into the commodity. All these factors must be considered when designing trials that represent the spectrum of conditions under which the pesticide will be used [1].

Site Selection and Replication

Table 1: Trial Site Selection Criteria

| Factor | Consideration | Rationale |

|---|---|---|

| Geographic Location | Major cultivation areas with varying climates | Covers variation due to climatic and seasonal differences |

| Soil Types | Different representative soil types | Accounts for potential differences in uptake and persistence |

| Cropping Systems | Common agricultural practices | Ensures relevance to actual use conditions |

| Number of Sites | Minimum over two growing seasons | Captures seasonal and inter-annual variability |

| Replication | Usually not needed at individual sites | Site-to-site variation typically exceeds within-site variation |

Trials should be conducted in the major areas of cultivation or production of the crop, covering a range of representative conditions. This includes climatic variation, seasonal variation, differing soil types, and different cropping systems. Areas with atypical conditions should generally be avoided unless normal pesticide use under those conditions is expected to result in higher residues. In general, trials should be carried out over a minimum of two growing seasons for crops with a single, relatively narrow harvest period, such as cereals and tree fruits. For crops with extended growing seasons, like many vegetables, data from two different growing seasons may be sufficient [1].

Variations in residue levels between replicate samples at individual sites are typically small compared to variations across different sites. Therefore, it is usually not necessary to replicate treatments at individual sites. However, having three or four replicates at one site can be useful to study experimental variation. Plot sizes must be large enough to apply the pesticide under normal commercial conditions and provide sufficient quantities of representative crop samples for analysis [1].

Application of the Pesticide

Table 2: Pesticide Application Parameters

| Parameter | Requirement | Details |

|---|---|---|

| Formulation | Market formulation | The formulation intended to be sold must be used in trials |

| Application Rate | Maximum label rate (1x) | Some trials at double the rate (2x) are recommended |

| Growth Stage | Clearly identified | Use terms like pre-emergent, flowering, or BBCH codes |

| Method of Application | Normal commercial practice | Equipment must be calibrated for uniformity |

| Number & Timing | Maximum number, minimum intervals | Final application closest to harvest has greatest influence |

Applications must reflect the recommendations on the proposed product label. The formulation used in the trials should be the one to be marketed. The stage of crop growth at application must be clearly identified, as residue persistence is dependent on timing. The method of application should use equipment similar to that used in normal commercial practice and must be properly calibrated [1].

Trials must include the maximum rate (1x) likely to be recommended on the label. Conducting some trials at a double rate (2x) is also recommended, as this data can be valuable if there is a future need to increase the use rate. The maximum number of applications and the minimum intervals between them, as proposed on the label, should be studied. The final application before harvest generally has the greatest influence on the magnitude of residues at harvest [1].

Analytical Method Validation and Residue Analysis

A critical component of MRL establishment is the use of a validated analytical method to ensure the reliability and accuracy of residue measurements. Method validation provides objective evidence that a method is fit for its intended purpose by testing various performance characteristics against predefined acceptance criteria [2].

Sample Preparation and Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique is widely used for multi-residue analysis due to its efficiency. The process involves extracting homogenized samples with an organic solvent like acetonitrile, followed by a phase separation using salts. A cleanup step using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and anhydrous magnesium sulfate is then performed to remove interfering substances such as sugars and organic acids [2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is one of the most widely used techniques for pesticide residue analysis due to its ability to perform multi-residue analysis quickly with remarkable sensitivity. The method optimization includes chromatographic separation and mass spectrometric parameters to achieve optimum response for each pesticide [2].

Method Validation Parameters

Method validation for pesticide residues should follow established guidelines, such as the SANTE guidelines, and assess the following key parameters [2]:

- Specificity: The method should show no interferences from matrix components at the retention times of the target pesticides.

- Linearity: The calibration curve should demonstrate excellent linearity, typically with a correlation coefficient (R²) exceeding 0.99.

- Matrix Effect: The influence of the sample matrix on the analysis should be minimal, ideally within a range of ±20%.

- Trueness and Precision: Demonstrated through recovery experiments. Average recoveries of more than 70% with a relative standard deviation (RSD) of less than 20% are generally considered acceptable.

- Limit of Quantification (LOQ): The lowest level at which the analyte can be reliably quantified. The validated method should successfully quantify residues at sufficiently low levels, such as 5 μg/kg for many compounds.

Additionally, Measurement Uncertainty (MU) should be estimated based on the validation data, often using a top-down approach that incorporates trueness and precision data. The estimated MU values should ideally be below a default limit of 50% [2].

Workflow for MRL Establishment

The following diagram visualizes the comprehensive workflow from trial initiation to MRL establishment, integrating the key design, analytical, and data evaluation components.

Data Requirements and MRL Setting Process

The data generated from the supervised residue trials form the basis for estimating the MRL. The chosen test conditions must predict the highest residues that may reasonably arise and be representative of normal farming practices. Data requirements for setting MRLs, including the comparability of residue trials and the extrapolation of residue data, are detailed in regulatory documents such as SANTE/2019/12752 [3].

A sufficient number of trials, guided by the principles in Section 2, must be conducted to provide a robust dataset for statistical analysis. The MRL is set based on the highest residue levels observed from these trials that are consistent with Good Agricultural Practice. It is a fundamental principle that MRLs are based on good agricultural practice and will never be higher than can be justified on toxicological grounds [1].

Conclusion

Establishing scientifically sound MRLs requires meticulously designed residue trials that accurately reflect the highest residue levels expected under diverse and representative conditions of authorized use. Adherence to fundamental principles of trial design, GAP, and rigorous analytical method validation is paramount. The resulting data ensures that set MRLs protect consumer health while facilitating agricultural production and trade.

References

Comprehensive Application Notes and Protocols: Stereoselective Synthesis of R-Enantiomer Fluazifop-P

Introduction to Fluazifop-P-butyl

This compound is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate family (commonly known as "fops"). It specifically controls grass weeds in broad-leaved crops by inhibiting acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. The herbicidal activity resides exclusively in the R-enantiomer (this compound), while the S-enantiomer is biologically inactive. This stereospecificity has driven the development of stereoselective synthesis methods to produce the optically pure R-enantiomer, minimizing environmental loading and improving efficacy.

The transition from racemic fluazifop-butyl to the enantiopure R-form represents a significant advancement in agrochemical sustainability. Commercial production now focuses exclusively on the active enantiomer, reducing the application rate and environmental impact. These application notes provide detailed protocols for the stereoselective synthesis, analysis, and testing of this compound, supporting researchers in developing efficient and environmentally conscious production methods.

Chemical Properties and Specifications

Basic Chemical Characteristics

Table 1: Fundamental chemical properties of this compound

| Property | Specification | Reference |

|---|---|---|

| IUPAC Name | butyl (2R)-2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate | [1] |

| CAS Registry Number | 79241-46-6 | [1] |

| Molecular Formula | C₁₉H₂₀F₃NO₄ | [1] |

| Molecular Mass | 383.36 g/mol | [1] |

| Active Substance Purity | ≥900 g/kg (90%) | [1] |

| Chemical Structure |  |

[1] |

Physicochemical Properties

Table 2: Physicochemical properties of this compound

| Property | Value | Conditions/Method | Reference |

|---|---|---|---|

| Water Solubility | 0.93 mg/L | 20°C, pH 7 | [1] |

| Organic Solvent Solubility | Miscible | Xylene, acetone, methanol, toluene | [1] |

| Melting Point | -46°C | - | [1] |

| Boiling Point | Decomposes before boiling | - | [1] |

| Degradation Temperature | 216°C | - | [1] |

| Flash Point | 225°C | - | [2] |

Synthetic Chemistry and Stereoselective Routes

Historical Context and Racemic Synthesis

The discovery of fluazifop emerged from competitive research in the 1970s to develop grass-selective herbicides for broad-leaved crops. The initial synthetic approach produced racemic fluazifop-butyl, where the active R-enantiomer comprised only 50% of the product. The early synthetic route involved:

- Nucleophilic substitution between hydroquinone and 2-chloro-5-trifluoromethyl pyridine to form the pyridyl ether intermediate

- Subsequent etherification with the butyl ester of 2-bromopropionic acid

- Purification through crystallization or chromatography to isolate the final product

This non-stereoselective approach resulted in equal amounts of both R and S enantiomers, meaning half of the product was herbicidally inactive, resulting in unnecessary chemical waste and environmental burden.

Contemporary Stereoselective Synthesis

Modern production methods focus on stereoselective synthesis to exclusively produce the herbicidally active R-enantiomer. The commercial process involves:

- Chiral starting materials derived from natural chiral pools such as alanine and lactic acid

- Stereoselective coupling of the aryloxyphenoxy core with R-configured propionate derivatives

- Esterification with butanol to form the final butyl ester product

- Purification through crystallisation or chromatography to ensure high enantiomeric purity

The stereoselective process ensures that the final product contains ≥90% active R-enantiomer, maximizing herbicidal activity while minimizing the environmental load of inactive isomers.

Figure 1: Stereoselective Synthesis Workflow for this compound

Detailed Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound

4.1.1 Materials and Reagents

- Chiral starting material: (R)-2-chloropropionic acid (≥98% enantiomeric excess)

- Intermediate: 5-(trifluoromethyl)-2-pyridinol (≥95% purity)

- Coupling agent: 4-Hydroxyphenol (hydroquinone, ≥99% purity)

- Esterification agent: n-Butanol (anhydrous, ≥99.5%)

- Catalyst: Potassium carbonate (anhydrous) and p-toluenesulfonic acid

- Solvents: Acetone (anhydrous), toluene, ethyl acetate, hexane (HPLC grade)

- Equipment: Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, separation funnel, rotary evaporator, chromatography column

4.1.2 Step-by-Step Procedure

Synthesis of Pyridyl Ether Intermediate

- Charge 500 mL round-bottom flask with 5-(trifluoromethyl)-2-pyridinol (0.5 mol, 89.5 g)

- Add hydroquinone (0.5 mol, 55 g) and anhydrous potassium carbonate (1.0 mol, 138 g)

- Add 300 mL anhydrous acetone as solvent

- Reflux at 65°C for 12 hours with continuous stirring

- Monitor reaction completion by TLC (hexane:ethyl acetate, 7:3)

- Cool to room temperature and filter to remove inorganic salts

- Concentrate filtrate under reduced pressure to obtain crude intermediate

- Purify by recrystallization from ethanol/water mixture

Stereoselective Coupling with R-Propionate

- Dissolve pyridyl ether intermediate (0.4 mol) in dry toluene (400 mL)

- Add (R)-2-chloropropionic acid (0.44 mol, 41.5 g) and K₂CO₃ (0.8 mol, 110.5 g)

- Add phase transfer catalyst (tetrabutylammonium bromide, 5 mmol)

- Heat at 85°C for 8 hours under nitrogen atmosphere

- Cool mixture and wash with 5% NaOH solution (2 × 200 mL)

- Separate organic layer and dry over anhydrous Na₂SO₄

- Filter and concentrate to yield (R)-2-{4-[5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propionic acid

Esterification to Butyl Ester

- Dissolve R-acid intermediate (0.3 mol) in n-butanol (500 mL)

- Add p-toluenesulfonic acid (0.03 mol, 5.2 g) as catalyst

- Reflux at 120°C for 6 hours using Dean-Stark apparatus for water removal

- Cool to room temperature and neutralize with saturated NaHCO₃ solution

- Extract with ethyl acetate (3 × 200 mL)

- Combine organic layers and wash with brine

- Dry over Na₂SO₄, filter, and concentrate under reduced pressure

Purification and Isolation

- Dissolve crude product in minimal hexane:ethyl acetate (9:1)

- Load onto silica gel column (300 g)

- Elute with gradient from hexane:ethyl acetate (9:1) to (7:3)

- Collect fractions containing pure this compound (Rf = 0.4 in 8:2 hexane:ethyl acetate)

- Combine fractions and evaporate to yield pure this compound as a straw-colored liquid

- Determine enantiomeric purity by chiral HPLC (see Analytical Methods section)

Protocol 2: Enantiomeric Purity Analysis

4.2.1 Chiral HPLC Method

- Column: Chiralpak AD-RH (150 × 4.6 mm, 5 μm)

- Mobile phase: n-hexane:isopropanol:trifluoroacetic acid (95:5:0.1, v/v/v)

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

- Column temperature: 25°C

- Injection volume: 10 μL

- Sample concentration: 1 mg/mL in mobile phase

- Retention times: R-enantiomer: 8.5 min; S-enantiomer: 10.2 min

4.2.2 Acceptance Criteria

- Enantiomeric excess: ≥98% R-enantiomer

- Chemical purity: ≥90% by area normalization

- S-enantiomer impurity: ≤2%

Analytical Methods and Environmental Monitoring

Enantioselective Environmental Analysis

The enantioselective behavior of fluazifop-butyl in environmental matrices provides critical insights for ecological risk assessment. Research has demonstrated that degradation rates differ significantly between enantiomers across various environmental conditions.

Table 3: Enantioselective degradation of fluazifop-butyl in different matrices

| Matrix | Half-life R-enantiomer (days) | Half-life S-enantiomer (days) | Degradation Preference | Reference |

|---|---|---|---|---|

| Tomato | 2.84 | 1.62 | S-enantiomer faster | [3] |

| Cucumber | 2.71 | 1.58 | S-enantiomer faster | [3] |

| Pakchoi | 1.62 | 2.84 | R-enantiomer faster | [3] |

| Rape | 1.85 | 2.65 | R-enantiomer faster | [3] |

| Soil | 2.28 | 2.84 | R-enantiomer faster | [3] |

| Microbial Culture | Persistent | 1.24 | S-enantiomer faster | [4] |

Metabolic Pathway Analysis

Fluazifop-butyl undergoes rapid hydrolysis to its acid metabolite (fluazifop-P) in both plants and soil. The metabolic pathway involves:

- Initial hydrolysis: Cleavage of butyl ester to form fluazifop acid

- Further degradation: Breakdown to 4-(5-trifluoromethyl-2-pyridyl)oxyphenol

- Ring cleavage: Formation of 5-trifluoromethyl-2-hydroxypyridine

- Complete mineralization: Conversion to CO₂ and water

The R-enantiomer demonstrates greater environmental persistence in most matrices, supporting the agricultural efficacy of enantiopure this compound but requiring monitoring to prevent accumulation.

Figure 2: Environmental Degradation Pathway of this compound

Biological Activity and Mechanism of Action

Target Site and Selectivity

This compound exhibits its herbicidal activity through specific inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in the fatty acid biosynthesis pathway. The mechanism involves:

- R-enantiomer specificity: Only the R-configuration effectively binds to the ACCase enzyme

- Selective toxicity: Targets the plastid isoform of ACCase found predominantly in grasses

- Limited mammalian toxicity: Mammalian ACCase isoforms are unaffected, providing selective toxicity

- Post-emergence activity: Applied to actively growing plants for optimal efficacy

The inhibition of fatty acid synthesis disrupts membrane formation and lipid-dependent processes, ultimately leading to plant death. Studies have demonstrated that the R-enantiomer causes 89% inhibition of fatty acid synthesis in barley leaf tissue at 100 μM concentration, while the S-enantiomer shows negligible activity.

Agricultural Applications

Table 4: Agricultural use patterns and target weeds for this compound

| Crop | Application Rate (g a.i./ha) | Key Target Weeds | Application Timing |

|---|---|---|---|

| Soybeans | 150-500 | Volunteer cereals, annual grasses | Post-emergence, 2-6 leaf stage of weeds |

| Carrots | 100-300 | Annual and perennial grasses | Post-emergence, actively growing weeds |

| Spinach | 100-250 | Grass weeds | Post-emergence |

| Potatoes | 150-400 | Annual grasses | Post-emergence, before tuber initiation |

| Ornamentals | 100-300 | Grass weeds | Directed spray, actively growing weeds |

Environmental and Toxicological Profile

Environmental Fate

This compound demonstrates favorable environmental characteristics:

- Low persistence: Half-life of 1.24-2.28 days in various matrices

- Limited mobility: Low aqueous solubility (0.93 mg/L) reduces leaching potential

- Rapid degradation: Primarily to fluazifop acid, then to simpler metabolites

- Low accumulation potential: Complete mineralization in environmental compartments

Toxicological Considerations

Recent toxicological studies have identified potential concerns requiring consideration in handling and application:

- Reproductive toxicity: In vitro studies indicate potential effects on male reproductive cells (TM3 and TM4 cell lines) at high concentrations

- Oxidative stress: Induction of reactive oxygen species (ROS) in non-target organisms

- Apoptosis induction: Observed in testicular cell lines at elevated exposure levels

- Low acute toxicity: Oral LD₅₀ in rats >2450 mg/kg, classifying as low toxicity

These findings highlight the importance of protective equipment during handling and adherence to application guidelines to minimize occupational exposure, despite the favorable environmental profile of this compound.

Regulatory Status and Quality Control

Global Regulatory Approvals

This compound is approved under EC Regulation 1107/2009 with expiration of inclusion on 31/05/2026. It is currently registered for use in multiple countries including:

- European Union: Approved with minor variations in specific member states

- United States: EPA registration active with established tolerance levels

- Australia: Registered for use in various cropping systems

- China: Remains registered despite phase-out in some countries

Quality Control Specifications

- Active ingredient content: ≥90% this compound

- Known impurities: 2-chloro-5-(trifluoromethyl)pyridine <1.5 g/kg

- Enantiomeric purity: ≥98% R-enantiomer

- Physical properties: Straw-colored liquid meeting specification limits

- Storage stability: Maintains efficacy for 24 months under recommended conditions

Conclusion and Recommendations

The stereoselective synthesis of this compound represents a significant advancement in sustainable agrochemistry, providing targeted herbicidal activity while minimizing environmental loading. The detailed protocols presented enable reproducible production of enantiopure material with consistent biological efficacy.

Key recommendations for researchers and manufacturers include:

- Implement rigorous chiral monitoring throughout synthesis to maintain enantiomeric purity

- Employ green chemistry principles to optimize solvent use and waste reduction

- Conduct regular resistance monitoring to preserve long-term product efficacy

- Adhere to comprehensive safety protocols during manufacturing and handling